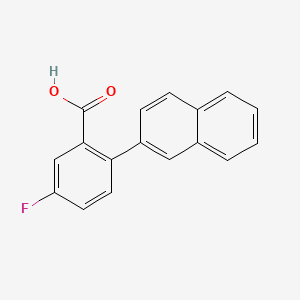

5-Fluoro-2-(naphthalen-2-YL)benzoic acid

Description

Contextualization within Fluorinated Benzoic Acid Derivatives Research

Fluorinated benzoic acids are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine into a benzoic acid molecule can profoundly alter its physicochemical properties. nih.gov Fluorine, being the most electronegative element, can influence the acidity of the carboxylic acid group, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net These modifications can lead to improved pharmacokinetic profiles and enhanced biological activity. nih.gov

For instance, fluorinated benzoic acid derivatives are precursors to a range of pharmaceuticals, including anti-inflammatory drugs and agrochemicals. nih.govgoogle.com The strategic placement of fluorine atoms can lead to compounds with altered electronic properties and conformational preferences, which can be pivotal for molecular recognition by biological targets. nih.gov The study of various fluoro- and chloro-substituted benzoic acids has highlighted the critical role of the halogen substituent in defining the molecular structure and, consequently, the compound's properties. nih.gov

Significance of Naphthalene (B1677914) Moieties in Bioactive Chemical Systems

The naphthalene ring system is a prevalent feature in many biologically active compounds. nih.gov This bicyclic aromatic hydrocarbon is found in a variety of natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The planar and lipophilic nature of the naphthalene moiety allows it to participate in various non-covalent interactions with biological macromolecules, such as stacking with aromatic amino acid residues in proteins.

Several FDA-approved drugs contain a naphthalene scaffold, underscoring its therapeutic importance. nih.gov Examples include the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952) and the beta-blocker Propranolol. wikipedia.org The versatility of the naphthalene ring allows for diverse chemical modifications, enabling the fine-tuning of biological activity. nih.gov Structure-activity relationship (SAR) studies of naphthalene derivatives have shown that the nature and position of substituents on the naphthalene ring are crucial for their biological effects. nih.govnih.gov

Current Research Landscape and Gaps Pertaining to the Fluoronaphthyl Benzoic Acid Framework

A comprehensive review of the scientific literature reveals a significant gap in the research specifically focused on 5-Fluoro-2-(naphthalen-2-yl)benzoic acid. While there is a wealth of information on fluorinated benzoic acids and naphthalene-containing compounds as separate entities, their combined scaffold in the form of fluoronaphthyl benzoic acids remains largely unexplored.

This lack of dedicated research presents both a challenge and an opportunity. The challenge lies in the absence of direct experimental data on the synthesis, properties, and biological activity of this specific molecule. However, this also signifies a promising area for new research. The potential synergistic or unique properties arising from the combination of these two important pharmacophores have yet to be systematically investigated.

Research Rationale and Scope of Investigation for the Compound

The rationale for investigating this compound is built upon the established significance of its constituent chemical motifs. The fluorine atom can be expected to enhance metabolic stability and modulate the acidity of the benzoic acid, while the naphthalene moiety provides a scaffold known for its diverse biological activities and potential for protein-ligand interactions.

A systematic investigation of this compound would logically begin with the development of an efficient synthetic route. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, between a suitably functionalized fluorobenzoic acid derivative and a naphthalene boronic acid or organozinc reagent, could be explored. tandfonline.comacs.org

Once synthesized, a thorough characterization of its physicochemical properties would be necessary. Subsequent research could then focus on screening for biological activity across a range of assays, guided by the known pharmacology of related naphthalene and fluorobenzoic acid derivatives. For example, given the anti-inflammatory properties of naproxen and some benzoic acid derivatives, an initial screen for anti-inflammatory activity would be a logical starting point. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-14-7-8-15(16(10-14)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJKFXTUAVEMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681160 | |

| Record name | 5-Fluoro-2-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183093-91-5 | |

| Record name | 5-Fluoro-2-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Naphthalen 2 Yl Benzoic Acid and Its Analogs

Strategies for Constructing the Fluoronaphthyl Benzoic Acid Core

The assembly of the 5-fluoro-2-(naphthalen-2-yl)benzoic acid framework can be approached through several strategic disconnections, primarily revolving around the formation of the crucial aryl-aryl bond between the fluorinated benzene (B151609) ring and the naphthalene (B1677914) system. These strategies can be broadly categorized into direct and convergent synthetic routes.

Direct Synthetic Routes to the Core Structure

Direct synthetic routes aim to construct the target molecule in a single key bond-forming step from advanced intermediates. A prominent and highly effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. google.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.

For the synthesis of this compound, a plausible direct approach is the Suzuki-Miyaura coupling of 2-Bromo-5-fluorobenzoic acid with naphthalene-2-boronic acid . nih.govnih.gov This reaction is generally carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or a more advanced catalyst system involving phosphine (B1218219) ligands, and a base. nih.govclaremont.edu

A typical reaction setup would involve the following conditions:

| Parameter | Condition | Reference |

| Aryl Halide | 2-Bromo-5-fluorobenzoic acid | nih.govbldpharm.com |

| Boronic Acid | Naphthalene-2-boronic acid | nih.gov |

| Catalyst | Palladium(II) acetate (B1210297), Pd(PPh₃)₄, or other Pd complexes | nih.govclaremont.edu |

| Ligand | Triphenylphosphine (B44618) or other specialized phosphine ligands | nih.gov |

| Base | Sodium carbonate, potassium carbonate, or cesium carbonate | nih.gov |

| Solvent | Toluene, 1,4-dioxane, or aqueous mixtures | nih.gov |

| Temperature | Typically elevated temperatures (e.g., 80-110 °C) |

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Convergent Synthesis Approaches Utilizing Key Intermediates

The key intermediates for this approach are:

| Intermediate | CAS Number | Synthesis Note | Reference |

| 2-Bromo-5-fluorobenzoic acid | 394-28-5 | Can be synthesized from commercially available precursors. | nih.govbldpharm.com |

| Naphthalene-2-boronic acid | 32316-92-0 | Typically prepared from 2-bromonaphthalene (B93597) via a Grignard reaction followed by treatment with a borate (B1201080) ester. | nih.gov |

The synthesis of 2-bromo-5-fluorobenzoic acid can be achieved through various established methods in organic chemistry. Similarly, naphthalene-2-boronic acid is accessible through the reaction of the Grignard reagent derived from 2-bromonaphthalene with trimethyl borate, followed by acidic workup. nih.gov

Catalytic Approaches in the Preparation of Related Benzoic Acid Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of complex aromatic compounds. The preparation of this compound and its analogs heavily relies on various catalytic methodologies to facilitate key bond formations and functionalizations.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation

As highlighted in the direct synthesis approach, transition metal-catalyzed cross-coupling reactions are the most powerful tools for constructing the biaryl core. numberanalytics.com The Suzuki-Miyaura reaction is a leading example, valued for its mild reaction conditions and high functional group tolerance. nih.gov Other notable palladium-catalyzed reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), although the toxicity of organotin compounds and the moisture sensitivity of organozinc reagents can be drawbacks. researchgate.net

Recent advancements have also explored the use of more abundant and cost-effective metals like nickel and copper for aryl-aryl bond formation. numberanalytics.com

Regioselective Functionalization of Benzoic Acid Scaffolds

The regioselective introduction of substituents onto a pre-existing benzoic acid scaffold is another critical strategy. For the synthesis of the target molecule, this would involve the selective arylation of a fluorobenzoic acid at the C-2 position. While challenging due to the directing effects of the carboxyl and fluoro groups, methods for directed ortho-metalation followed by reaction with an electrophile can be employed.

Alternatively, palladium-catalyzed C-H activation/arylation reactions have emerged as a powerful tool for the direct formation of C-C bonds, potentially allowing for the coupling of a fluorobenzoic acid with a naphthalene derivative without the need for pre-functionalized starting materials. researchgate.net

Acid-Catalyzed Cyclodehydration Reactions in Naphthalene Ring Systems

While less common for the direct synthesis of a simple biaryl like this compound, acid-catalyzed cyclodehydration reactions are fundamental in the synthesis of more complex polycyclic aromatic systems containing a naphthalene core. wikipedia.org The Haworth synthesis, for instance, utilizes a Friedel-Crafts acylation of an arene with a cyclic anhydride (B1165640), followed by reduction and a second intramolecular Friedel-Crafts acylation to build a new ring system. sigmaaldrich.com

In the context of the target molecule, a hypothetical, though less direct, pathway could involve a Friedel-Crafts acylation of naphthalene with a fluorinated phthalic anhydride derivative. byjus.comorganic-chemistry.org This would be followed by a series of transformations to open the newly formed ring and modify the functional groups to arrive at the desired benzoic acid. This multi-step approach is generally more complex than direct cross-coupling methods.

Mechanistic Elucidation of Synthetic Transformations Involving the Fluorinated Benzoic Acid System

The synthesis of this compound via the Suzuki-Miyaura coupling is a sophisticated process governed by a well-defined catalytic cycle. The presence of a fluorine atom and a carboxylic acid group on the benzoic acid ring introduces electronic effects that influence the reaction's kinetics and efficiency.

Exploration of Reaction Pathways and Transition States

The fundamental mechanism of the palladium-catalyzed Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org

Transmetalation : Following oxidative addition, the transmetalation step occurs. This involves the transfer of the nucleophilic organic group (the naphthalenyl moiety) from the organoboron reagent (e.g., naphthalen-2-ylboronic acid) to the Pd(II) complex. wikipedia.org This process is not straightforward and requires the activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). organic-chemistry.orgyoutube.com This "ate" complex then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of this ligand transfer is complex and remains a subject of detailed study. wikipedia.org For fluorinated substrates, which can be less reactive, the choice of base is critical to facilitate this step effectively. nih.gov

Reductive Elimination : The final step of the catalytic cycle is reductive elimination. In this stage, the two organic ligands—the 5-fluoro-2-carboxyphenyl group and the naphthalenyl group—on the Pd(II) complex couple to form the new carbon-carbon bond of the target molecule, this compound. libretexts.org This process simultaneously reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then enter another catalytic cycle. wikipedia.org This step is typically fast and irreversible.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The success of the synthesis of this compound is highly dependent on the careful selection of catalysts and reagents. These components dictate the reaction's speed, yield, and tolerance to various functional groups.

Catalysts: The heart of the Suzuki-Miyaura reaction is the palladium catalyst. Its performance is modulated by the ligands coordinated to the metal center. nih.govsigmaaldrich.com

Palladium Precursors: A variety of palladium sources can be used, with the most common being palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.org These precursors are reduced in situ to the active Pd(0) species.

Ligands: Ligands are crucial as they stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and tune its electronic and steric properties to facilitate the catalytic cycle.

Phosphine Ligands: These are the most common class of ligands. Simple ligands like triphenylphosphine (PPh₃) are effective for some reactions. However, for challenging substrates, such as those containing the electron-withdrawing fluorine atom and carboxylic acid group, more sophisticated ligands are often required. Electron-rich and bulky phosphines, like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiaryl phosphines (e.g., Buchwald ligands), can significantly enhance catalytic activity by promoting the oxidative addition and reductive elimination steps. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as powerful, thermally stable, and highly active catalysts for Suzuki-Miyaura couplings. nih.gov They often provide high turnover numbers and are effective for coupling sterically hindered or electronically deactivated substrates.

Interactive Table of Palladium Catalysts

| Catalyst System (Precursor + Ligand) | General Characteristics | Typical Substrates |

|---|---|---|

| Pd(PPh₃)₄ | Classical, commercially available, air-sensitive. | Aryl iodides and bromides with simple boronic acids. |

| Pd(OAc)₂ / PPh₃ | Versatile, generated in situ. | Aryl bromides and triflates. |

| Pd₂(dba)₃ / P(t-Bu)₃ | Highly active system for less reactive substrates. | Aryl chlorides and sterically hindered substrates. organic-chemistry.org |

| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Very high activity, broad substrate scope, low catalyst loadings. | Aryl chlorides, bromides, triflates; heteroaryl compounds. |

| PEPPSI™-IPr (NHC-Pd Complex) | Air- and moisture-stable precatalyst, high thermal stability. | Broad range of aryl and heteroaryl halides and boronic acids. nih.gov |

Reagents: The choice of base and solvent is critical for an efficient reaction, especially to ensure the activation of the boronic acid without promoting side reactions.

Bases: The base plays an essential role in the transmetalation step by activating the organoboronic acid. organic-chemistry.org The strength and solubility of the base can significantly impact the reaction outcome. For substrates containing acidic protons, like the carboxylic acid in the target molecule, a carefully chosen base is needed to avoid side reactions. Fluoride (B91410) ions, often from cesium fluoride (CsF), are particularly effective for reactions involving fluorinated arylboronic acids, as they can form highly reactive fluorido-palladium complexes or hypervalent silicate (B1173343) intermediates that accelerate transmetalation. nih.gov

Solvents: The Suzuki-Miyaura reaction is versatile in its choice of solvents. Common choices include aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF). wikipedia.org A significant advantage of this reaction is its compatibility with aqueous conditions, often run in a biphasic mixture of an organic solvent and water, which can enhance reaction rates and simplify product isolation. nih.gov

Interactive Table of Bases and Solvents

| Base | Typical Solvent(s) | Notes |

|---|---|---|

| K₂CO₃ / Na₂CO₃ | Toluene/Water, Dioxane/Water | Commonly used, effective for a wide range of substrates. rsc.org |

| Cs₂CO₃ | Dioxane, Toluene, DMF | Stronger base, often used for less reactive aryl chlorides or hindered substrates. nih.gov |

| K₃PO₄ | Toluene, Dioxane | Effective for coupling of heteroaryl boronic acids and sterically demanding substrates. |

| CsF | Dioxane, THF | Particularly effective for fluorinated or unstable boronic acids; minimizes protodeboronation. nih.gov |

| NaOH / Ba(OH)₂ | Benzene/Water, DME/Water | Strong aqueous bases that can significantly accelerate the reaction rate. |

Chemical Modification and Derivatization Strategies for the 5 Fluoro 2 Naphthalen 2 Yl Benzoic Acid Framework

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification of 5-Fluoro-2-(naphthalen-2-YL)benzoic acid, readily undergoing esterification and amidation reactions. These modifications are fundamental in medicinal chemistry to enhance properties such as solubility, membrane permeability, and metabolic stability.

Standard esterification of this compound can be achieved through Fischer-Speier esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. More sophisticated methods, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction with a wider range of alcohols under milder conditions. For instance, the synthesis of fatty acyl ester derivatives of similar compounds has been accomplished using oxalyl chloride and DMAP. ossila.com

Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents, including hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) nih.gov, provide a direct and efficient method for amide bond formation from the carboxylic acid and an amine. These classic acylation reactions with an anhydride (B1165640) or acyl chloride are well-established methods for preparing amide derivatives of benzoic acids. polyu.edu.hk

Table 1: Common Reagents for the Synthesis of Ester and Amide Derivatives

| Derivative Type | Reagent Class | Specific Examples |

| Esters | Acid Catalysts | H₂SO₄, HCl |

| Coupling Agents | DCC, EDC/DMAP | |

| Acyl Halide Precursors | SOCl₂, (COCl)₂ | |

| Amides | Acyl Halide Precursors | SOCl₂, (COCl)₂ |

| Peptide Coupling Agents | HATU, HBTU/DIPEA ossila.com |

Systematic Exploration of Substitution Patterns on the Benzoic Acid and Naphthalene (B1677914) Rings

The biological activity and properties of the this compound framework can be finely tuned by introducing various substituents onto the benzoic acid and naphthalene rings. A systematic exploration of these substitution patterns is crucial for understanding the structure-activity relationship (SAR).

For the benzoic acid ring, the position and nature of the fluoro group are significant. The impact of fluorine substitution has been noted in other benzoic acid derivatives, where it can influence binding affinity and selectivity. bldpharm.com Further substitutions on this ring could modulate electronic properties and steric interactions with biological targets.

Regarding the naphthalene moiety, its replacement with other aromatic systems, such as a benzene (B151609) ring, has been shown to significantly affect the inhibitory effects of related compounds. sigmaaldrich.com This suggests that the size and electronics of the naphthalene system are critical. The addition of substituents, such as halogens or small alkyl groups, to the naphthalene ring could further probe the binding pocket and potentially enhance activity or selectivity. For example, in a series of related inhibitors, the presence of a halogen substitute on a phenyl moiety was found to be essential for inhibitory effects. sigmaaldrich.com

Table 2: Potential Substitution Sites and Their Effects

| Ring System | Position of Substitution | Potential Substituents | Potential Effects |

| Benzoic Acid | Positions 3, 4, 6 | -F, -Cl, -CH₃, -OCH₃ | Modulation of acidity, lipophilicity, and electronic properties. |

| Naphthalene | Various positions | -Cl, -Br, -CH₃, -OH | Alteration of steric bulk, hydrophobicity, and hydrogen bonding potential. |

Rational Design Principles for Prodrugs and Bioisosteric Analogs

Bioisosteric Replacement of Carboxylic Acid Functionality

The carboxylic acid group, while often crucial for biological activity, can present challenges such as poor membrane permeability and rapid metabolism. Bioisosteric replacement is a widely used strategy to mitigate these issues while retaining the key interactions of the carboxylate group. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.

Tetrazoles are one of the most successful carboxylic acid bioisosteres, exhibiting comparable acidity and the ability to participate in similar hydrogen bonding interactions. bldpharm.com Hydroxamic acids are another option, known for their metal-chelating properties and ability to act as carboxylic acid mimics. The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired physicochemical properties.

Table 3: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Features |

| Tetrazole | Similar pKa to carboxylic acid, planar, capable of hydrogen bonding. |

| Hydroxamic Acid | Acidic proton, metal-chelating ability. |

| Sulfonamide | Acidic N-H proton, can form hydrogen bonds. |

| Acylsulfonamide | Increased acidity compared to sulfonamides. |

Strategies for Modulating Molecular Properties through Derivatization

Esterification of the carboxylic acid to form prodrugs is a common approach to mask the polar carboxyl group, thereby increasing lipophilicity and enhancing passive diffusion across cell membranes. These ester prodrugs are designed to be hydrolyzed by esterases in the body to release the active carboxylic acid. ossila.com

Amidation of the carboxylic acid can also modulate solubility and hydrogen bonding capacity. The choice of the amine component can be varied to introduce different functionalities, such as basic groups to improve aqueous solubility or lipophilic groups to enhance membrane permeability.

Furthermore, substitution on the aromatic rings can significantly impact molecular properties. The introduction of polar groups, such as hydroxyl or amino groups, can increase water solubility, while the addition of lipophilic groups, like alkyl or trifluoromethyl groups, can increase lipophilicity. The strategic placement of these substituents is critical to achieving the desired balance of properties without compromising biological activity.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Naphthalen 2 Yl Benzoic Acid Derivatives

Qualitative Structure-Activity Investigations based on Compound Modifications

Qualitative SAR studies form the foundational understanding of how specific structural changes to the parent compound, 5-Fluoro-2-(naphthalen-2-YL)benzoic acid, impact its biological activity. These investigations systematically alter different parts of the molecule—the benzoic acid ring, the naphthalene (B1677914) moiety, and the fluorine substituent—and observe the resulting changes in potency and efficacy.

Initial findings suggest that the relative positions of the fluoro and carboxyl groups on the benzoic acid ring are crucial. The 5-fluoro substitution is thought to enhance metabolic stability and influence the electronic properties of the carboxylic acid group, which is often essential for binding to target proteins. Modifications to the naphthalene ring, such as the introduction of additional substituents, have been shown to significantly affect lipophilicity and steric interactions within the binding pocket of a receptor.

| Modification | Position | Rationale | Predicted Impact on Activity |

| Hydroxyl (-OH) | Naphthalene Ring | Introduces hydrogen bond donor/acceptor capabilities | Potentially increases binding affinity |

| Methyl (-CH3) | Naphthalene Ring | Increases lipophilicity | May enhance membrane permeability |

| Amine (-NH2) | Benzoic Acid Ring | Alters electronic properties and basicity | Could influence target selectivity |

These qualitative observations are instrumental in guiding more complex quantitative analyses and the rational design of novel analogs with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Building upon qualitative observations, Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of the this compound derivatives with their biological activities. These models are powerful predictive tools that can forecast the activity of untested compounds, thereby streamlining the drug discovery process.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + constant

Where:

IC50 is the half-maximal inhibitory concentration.

logP represents the hydrophobicity.

σ is the electronic parameter.

Es is the steric parameter.

Such models allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency. The robustness and predictive power of QSAR models are continually refined as more experimental data becomes available.

Elucidation of Pharmacophore Features Governing Biological Potency and Selectivity

Pharmacophore modeling distills the complex structural information of active this compound derivatives into a simplified 3D representation of the essential features required for biological activity. These key features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For this class of compounds, the critical pharmacophoric elements are believed to be:

A hydrogen bond acceptor: The carboxylic acid group is a primary site for interaction with biological targets.

An aromatic ring system: The naphthalene moiety provides a large hydrophobic surface for van der Waals interactions.

A halogen bond donor: The fluorine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

The spatial arrangement of these features is paramount. The distance and angles between the carboxylic acid, the fluorine atom, and the naphthalene ring define the specific three-dimensional geometry that is complementary to the binding site of the target protein. Understanding this pharmacophore is crucial for designing novel scaffolds that retain the key interaction points while potentially improving other properties such as bioavailability and metabolic stability.

Influence of Stereochemistry on Biological Activity Profiles

While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities. The three-dimensional nature of biological macromolecules, such as enzymes and receptors, often results in stereospecific recognition of ligands.

For example, if a chiral substituent is introduced on the naphthalene ring or on a group attached to the benzoic acid, one enantiomer may fit perfectly into the binding pocket, while the other may be sterically hindered or unable to form the necessary interactions. This can result in one enantiomer being highly potent while the other is inactive or even exhibits off-target effects.

Investigating the stereochemistry of active derivatives is therefore a critical step in the drug development process. It allows for the identification of the eutomer (the more active stereoisomer), leading to the development of single-enantiomer drugs with improved efficacy and potentially a better safety profile.

Pre Clinical Biological Activity and Mechanistic Insights of 5 Fluoro 2 Naphthalen 2 Yl Benzoic Acid Analogs

In Vitro Assessment Methodologies for Biological Potency

The initial evaluation of the biological potential of 5-Fluoro-2-(naphthalen-2-YL)benzoic acid analogs relies on a suite of in vitro assessment methodologies. These assays are designed to quantify the compound's ability to interact with a biological target and elicit a response. A primary method involves enzyme inhibition assays, which measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50%, known as the IC50 value.

For instance, in the study of α-glucosidase inhibitors, a common in vitro assay utilizes p-nitrophenyl-α-D-glucopyranoside (p-NPG) as a substrate. The enzyme's activity is determined by spectrophotometrically measuring the release of p-nitrophenol. academicjournals.orgresearchgate.net Similarly, for assessing inhibitors of Staphylococcus aureus Sortase A, Fluorescence Resonance Energy Transfer (FRET) analysis is a widely used technique. nih.gov This method often employs a synthetic peptide substrate with a fluorophore and a quencher. Inhibition of the enzyme prevents the cleavage of the peptide, resulting in a measurable change in the FRET signal. nih.gov

Beyond purified enzyme assays, cell-based assays provide a more complex biological context. These can include cell viability assays to rule out general cytotoxicity and specific functional assays like biofilm formation inhibition for potential antivirulence agents. For example, the crystal violet assay is commonly used to quantify the effect of compounds on bacterial biofilm formation. frontiersin.org The combination of these in vitro techniques allows for the initial characterization of the potency and specificity of new chemical analogs.

Molecular Target Identification and Validation Studies

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. For analogs of this compound, research has focused on their ability to modulate the activity of several key enzymes implicated in various diseases.

The structural features of this compound, including the fluorinated benzoic acid and the naphthalene (B1677914) moiety, suggest potential interactions with various enzyme active sites. nih.gov Investigations have therefore centered on enzymes where these structural motifs are known to confer inhibitory activity.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation, and their inhibitors are potent anti-cancer agents. nih.gov The introduction of fluorine into inhibitor structures has been shown to enhance potency and isoform selectivity. nih.govnih.gov Fluorinated benzohydroxamate-based inhibitors, for example, have demonstrated enhanced selectivity for HDAC6 over other isoforms. nih.gov This selectivity is attributed to specific interactions between the fluorinated linker of the inhibitor and key amino acid residues within the HDAC6 active site, an interaction hindered in other HDAC isoforms. nih.gov While direct studies on this compound as an HDAC inhibitor are not prominent, the known effects of fluorination on related benzamide (B126) and benzoic acid structures suggest that its analogs could be designed and investigated for HDAC inhibition. nih.govossila.com

Table 1: Examples of Fluorinated HDAC Inhibitors and their Activity Note: This table presents data for related fluorinated compounds to illustrate the principle of HDAC inhibition, not for the specific subject compound.

| Compound | Target | Activity (IC50) | Key Structural Feature |

|---|---|---|---|

| ITF3756 | HDAC6 | Data not specified in source | Benzohydroxamate |

| ITF3985 | HDAC6 | Data not specified in source | Fluorinated benzohydroxamate |

| 10f (4-({N-[(Cyclohexylcarbamoyl)methyl]-1-[2-(trifluoromethyl)phenyl]formamido}methyl)-3-fluoro-N-hydroxybenzamide) | HDAC (class I) | Data not specified in source | Fluoro-N-hydroxybenzamide |

Thymidylate synthase (TS) is a crucial enzyme in DNA synthesis and a well-established target for cancer chemotherapy. nih.gov The anticancer effects of 5-fluorouracil (B62378) are primarily due to the inhibition of TS by its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). nih.gov This highlights the importance of the 5-fluoro substitution for TS inhibition. nih.govresearchgate.net Research into analogs has explored substitutions at other positions to enhance potency and metabolic stability. nih.gov Computational design strategies have suggested that certain substituted analogs of FdUMP could maintain potent TS inhibition. nih.gov While structurally different, the 5-fluoro-phenyl motif in this compound suggests that its analogs could be explored as a novel class of TS inhibitors, leveraging the known interaction of the fluoro-group within the enzyme's active site.

Alpha-glucosidase is a key intestinal enzyme responsible for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. academicjournals.orgnih.gov Acarbose is a known inhibitor used clinically. academicjournals.orgnih.gov Studies on various synthetic compounds have revealed that benzoic acid derivatives can exhibit significant α-glucosidase inhibitory activity. mdpi.com For example, a series of 5-fluoro-2-oxindole derivatives were synthesized and showed potent inhibition of α-glucosidase from Saccharomyces cerevisiae, with some compounds being 10-15 times more active than acarbose. nih.gov The presence of the fluorine atom was noted to potentially enhance the pharmacodynamic effect. nih.gov This suggests that analogs of this compound could be promising candidates for development as α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-oxindole Analogs Note: This table shows data for related fluoro-compounds to illustrate the potential for α-glucosidase inhibition.

| Compound | IC50 (µM) | Relative Potency vs. Acarbose |

|---|---|---|

| Compound 3d | 49.89 ± 1.16 | ~11.4x more potent |

| Compound 3f | 35.83 ± 0.98 | ~15.9x more potent |

| Compound 3i | 56.87 ± 0.42 | ~10.0x more potent |

| Acarbose (Reference) | 569.43 ± 43.72 | - |

| 5-fluoro-2-oxindole (Parent) | 7510 ± 170 | Significantly less potent |

Staphylococcus aureus is a major human pathogen, and the emergence of antibiotic-resistant strains necessitates the development of new therapeutic strategies. nih.gov Sortase A (SrtA) is a bacterial enzyme that anchors virulence factors to the cell wall and is considered a prime target for anti-virulence therapy. nih.govfrontiersin.orgnih.gov Inhibiting SrtA can reduce bacterial pathogenesis without directly killing the bacteria, which may lower the risk of resistance development. nih.gov Small organic molecules, including derivatives of benzoic acid, have been investigated as SrtA inhibitors. nih.gov For instance, 2-(2-amino-3-chloro-benzoylamino)-benzoic acid was identified as an inhibitor of S. aureus SrtA with an IC50 value of 59.7 µM. nih.gov This compound was shown to be selective for SrtA over other proteases and reduced biofilm formation. nih.gov Given these findings, analogs of this compound represent a class of compounds with potential for development as SrtA inhibitors.

Table 3: Examples of Benzoic Acid Analogs as Sortase A Inhibitors Note: This table presents data for related benzoic acid compounds to illustrate the principle of Sortase A inhibition.

| Compound | Target | Activity (IC50) |

|---|---|---|

| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid | S. aureus Sortase A | 59.7 µM |

Nuclear Receptor Agonism/Antagonism Mechanisms (e.g., Retinoid X Receptor (RXR))

While direct studies on this compound's interaction with the Retinoid X Receptor (RXR) are not available, research into structurally related naphthalene-based arotinoids provides insights into their potential as nuclear receptor modulators. nih.gov These compounds are investigated for their ability to interact with retinoid receptors (RARs and RXRs), which are crucial in regulating gene transcription related to cellular growth and differentiation. nih.govwikipedia.org

A series of (naphthalen-2-yl)-based arotinoids, which share the naphthalene core with this compound, have been synthesized and evaluated for their ability to modulate RAR subtypes. nih.gov In these studies, non-halogenated 4-(2-naphthamido)benzoic acid derivatives were found to preferentially transactivate the RARβ subtype. nih.gov Furthermore, the introduction of bulky substituents at the C8 position of the naphthalene ring led to dual RARβ/RARα antagonists. nih.gov One particular analog, (E)-4-[(8-(phenylethynyl)naphthalene-2-yl)ethenyl]benzoic acid, was identified as a potent RARα antagonist. nih.gov

These findings suggest that the naphthalene-benzoic acid scaffold is a viable backbone for the development of selective RAR modulators. However, the specific role of a 5-fluoro substitution in conjunction with a 2-naphthalenyl group on RXR agonism or antagonism remains to be elucidated.

Table 1: Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Modulatory Activity of Naphthalene-Based Arotinoids

| Compound | Structure | Receptor Target | Activity |

| 4-(2-naphthamido)benzoic acid derivatives | Naphthalene-amide-benzoic acid | RARβ | Transactivation |

| C8-substituted (naphthalen-2-yl)-based arotinoids | Naphthalene-linker-benzoic acid with C8 substituent | RARβ/RARα | Dual Antagonism |

| (E)-4-[(8-(phenylethynyl)naphthalene-2-yl)ethenyl]benzoic acid | Naphthalene-ethenyl-benzoic acid with C8-phenylethynyl | RARα | Potent Antagonism |

Disruption of Protein-Protein Interactions (e.g., Anti-Apoptotic Bcl-2 Family Proteins Mcl-1 and Bfl-1)

Analogs of this compound, specifically those with a 2,5-substituted benzoic acid scaffold, have been identified as dual inhibitors of the anti-apoptotic Bcl-2 family proteins, Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma/leukemia-1 (Bfl-1). nih.govnih.govacs.org These proteins are often overexpressed in various cancers, contributing to cell survival and therapeutic resistance. nih.govnih.govacs.org

A structure-based design approach led to the development of a lead compound, compound 24 , which demonstrates equipotent binding to both Mcl-1 and Bfl-1 with Ki values of 100 nM. nih.govnih.govacs.org This dual inhibition is significant as both Mcl-1 and Bfl-1 have been implicated as resistance factors to other BH3 mimetics.

Structure-activity relationship (SAR) studies on this class of inhibitors have highlighted the importance of the substituents on the benzoic acid core. nih.gov For instance, the removal of a 5-phenethylthio substituent in an analog resulted in a significant decrease in binding affinity for both Mcl-1 and Bfl-1, with a more than 30-fold and 60-fold reduction, respectively. nih.gov This indicates that the substituent at the 5-position plays a crucial role in the binding potency. nih.gov The geometry of the linker for the R1 substituent is also critical, as replacing a thioether with an amide linker resulted in a greater than 10-fold decrease in binding affinity for both proteins. nih.gov

Table 2: Binding Affinity of 2,5-Substituted Benzoic Acid Analogs against Mcl-1 and Bfl-1

| Compound | R1 Substituent (5-position) | R2 Substituent (2-position) | Mcl-1 Ki (nM) | Bfl-1 Ki (nM) |

| 1 | Phenethylthio | Phenylsulfonamide | 1500 | 1500 |

| 2 | H | Phenylsulfonamide | >50000 | >100000 |

| 24 | Optimized Substituent | Optimized Substituent | 100 | 100 |

| 27 | Amide-linked substituent | - | >10000 | >10000 |

Data extracted from Kump, et al. (2020) nih.gov

Cellular Mechanisms of Action

The dual Mcl-1/Bfl-1 inhibitory activity of 2,5-substituted benzoic acid analogs, such as compound 24 , translates to on-target cellular effects. nih.govnih.govacs.org Research has shown that these compounds can induce cell death in engineered lymphoma cell lines that are dependent on Mcl-1 and Bfl-1 for their survival. nih.gov The selective binding profile of these inhibitors to Mcl-1 and Bfl-1 over other anti-apoptotic proteins like Bcl-2 and Bcl-xL is a key factor in their targeted cellular activity. nih.govnih.govacs.org

The ability of these compounds to target cells that overexpress both Mcl-1 and Bfl-1 suggests their potential to overcome certain types of therapeutic resistance. nih.gov The biological data confirms that these molecules selectively target the endogenous Mcl-1 and Bfl-1 proteins, leading to a reduction in cellular viability in dependent cancer cell models. nih.gov

The primary cellular pathway modulated by the 2,5-substituted benzoic acid analogs is the intrinsic apoptotic pathway. By inhibiting the anti-apoptotic functions of Mcl-1 and Bfl-1, these compounds effectively mimic the action of the pro-apoptotic BH3-only protein Noxa, which naturally binds to and neutralizes Mcl-1 and Bfl-1. nih.gov

The binding of these small molecule inhibitors to the BH3-binding groove of Mcl-1 and Bfl-1 disrupts the protein-protein interactions that prevent apoptosis. This leads to the activation of the pro-apoptotic effector proteins Bax and Bak, resulting in the permeabilization of the mitochondrial outer membrane and the subsequent cascade of events leading to programmed cell death. The selective nature of these dual inhibitors for Mcl-1 and Bfl-1 suggests a targeted induction of apoptosis in cancer cells that rely on these specific anti-apoptotic proteins for their survival. nih.gov

Induction of Apoptosis in Cellular Models

While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented in publicly available literature, research on structurally related compounds provides insights into potential mechanisms. The induction of apoptosis, or programmed cell death, is a crucial mechanism for the elimination of damaged or cancerous cells. This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of caspases, the executioners of cell death. nih.govyoutube.com

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeability of the mitochondrial membrane. nih.gov Pro-apoptotic proteins like Bax and Bak can create channels in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. youtube.com This event triggers the formation of the apoptosome, a complex that activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and -7, leading to the dismantling of the cell. youtube.com

Studies on various fatty acids have shown that they can induce apoptosis through the intrinsic pathway. nih.gov For instance, saturated fatty acids can cause endoplasmic reticulum (ER) stress, which leads to the activation of the CHOP transcription factor. CHOP can then upregulate pro-apoptotic Bcl-2 family members, tipping the balance towards apoptosis. nih.gov Given that this compound is a carboxylic acid derivative, it is plausible that it could influence cellular processes in a similar manner, although specific experimental evidence is needed to confirm this.

Exploration of Additional Biological Activities

Beyond apoptosis induction, analogs of this compound have been investigated for a range of other biological activities, as detailed below.

The antioxidant potential of naphthalene derivatives has been a subject of significant research interest. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable molecules that can cause cellular damage.

Research on naphthalene-based chalcone (B49325) derivatives has demonstrated their capacity to act as potent antioxidants. nih.govbath.ac.ukresearchgate.net For instance, certain heterocyclic derivatives synthesized from a naphthalene-based chalcone exhibited significant antioxidant activities in a DPPH radical scavenging assay, with some compounds showing potency comparable to that of ascorbic acid. nih.govbath.ac.ukresearchgate.net Specifically, compounds 5 and 10 in one study were identified as the most potent antioxidants with IC₅₀ values of 178 µM and 177 µM, respectively, which are comparable to the IC₅₀ of ascorbic acid (148 µM). nih.govbath.ac.uk Other derivatives in the same study showed moderate antioxidant activities. nih.govbath.ac.uk

Furthermore, a study on 1,8-naphthalenediol and its 4-methoxy derivative found them to be potent hydrogen atom transfer (HAT) compounds, a key mechanism of antioxidant action. acs.org The antioxidant activity of one of these derivatives was found to be almost double that of a vitamin E model compound. acs.org These findings suggest that the naphthalene moiety can contribute significantly to the antioxidant properties of a molecule. The presence of a fluorine atom in this compound could further modulate this activity, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 1: Antioxidant Activity of Naphthalene-Based Chalcone Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | IC₅₀ (µM) in DPPH Assay |

|---|---|

| Compound 5 | 178 |

| Compound 10 | 177 |

| Ascorbic Acid (Standard) | 148 |

| Compound 2 | Moderate Activity |

| Compound 12 | Moderate Activity |

| Compound 13 | Moderate Activity |

| Compound 14 | Moderate Activity |

| Compound 15 | Moderate Activity |

| Compound 16 | Moderate Activity |

Data sourced from a study on naphthalene-based chalcone derivatives. nih.govbath.ac.uk

Natural and synthetic compounds are continuously being explored as alternatives to conventional pesticides for crop protection. Antifeedants are substances that deter insects from feeding, while insecticides cause insect mortality. nih.gov

Naphthalene itself is a known insect repellent produced by some endophytic fungi. researchgate.net Research into β-naphthol derivatives has identified a series of compounds with both antifeedant and insecticidal properties against agricultural pests like the tobacco caterpillar (Spodoptera litura) and the castor semilooper (Achaea janata). nih.gov In one study, four β-naphthol-derived 2-aminobenzothiazolomethylnaphthol derivatives (4d , 4f , 4i , and 4j ) were found to be potent antifeedants. nih.gov The most active compounds, 4i and 4j , exhibited very low ED₅₀ values, indicating high potency. nih.gov

The mechanism of action for antifeedants can be complex, often involving the insect's taste receptors, leading them to reject the treated plant material. nih.gov Some compounds can also act as "false" antifeedants by inducing general toxicity. nih.gov The structure-activity relationship studies of some natural product derivatives have shown that the introduction of certain functional groups can significantly increase antifeedant activity. acs.org For the naphthalene carboxylic acid structure of this compound, it is plausible that it could interfere with insect feeding behavior or exhibit direct toxicity, although specific studies are required.

Table 2: Antifeedant Activity of β-Naphthol Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | ED₅₀ (µg/cm²) against S. litura | ED₅₀ (µg/cm²) against A. janata |

|---|---|---|

| Compound 4d | 16.4 | 13.9 |

| Compound 4f | 19.3 | 17.2 |

| Compound 4i | 7.0 | 10.2 |

| Compound 4j | 5.2 | 7.7 |

Data sourced from a study on β-naphthol-derived 2-aminobenzothiazolomethylnaphthol derivatives. nih.gov

The search for new antiviral agents is a critical area of pharmaceutical research, especially with the rise of drug-resistant viral strains. Benzoic acid derivatives have emerged as a promising class of compounds with anti-influenza virus activities. nih.govnih.gov

A notable example is the benzoic acid derivative NC-5 , which was found to inhibit influenza A viruses, including an oseltamivir-resistant strain, in a dose-dependent manner. nih.govnih.gov The 50% effective concentrations (EC₅₀) for NC-5 against H1N1 and an oseltamivir-resistant H1N1 strain were 33.6 µM and 32.8 µM, respectively. nih.gov Mechanistic studies suggest that NC-5 may inhibit the neuraminidase (NA) activity of the virus, which is crucial for the release of new virus particles from infected cells. nih.gov

Furthermore, a study on 2-fluoro benzoic acid derivatives as influenza A viral sialidase (neuraminidase) inhibitors revealed that the fluorine substitution significantly enhanced the inhibitory activity. benthamdirect.com The most active compound in this series, 4,5-diacetamido-2-fluoro benzoic acid , had an IC₅₀ of 4.5 µM against N1 neuraminidase, which was about 140 times more potent than its non-fluorinated counterpart. benthamdirect.com This highlights the potential importance of the fluorine atom in this compound for antiviral activity. The naphthalene moiety could also contribute to binding affinity within the neuraminidase active site.

Table 3: Antiviral Activity of Related Benzoic Acid Derivatives against Influenza A Virus This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target | Activity | Value |

|---|---|---|---|

| NC-5 | H1N1 | EC₅₀ | 33.6 µM |

| NC-5 | H1N1-H275Y (Oseltamivir-resistant) | EC₅₀ | 32.8 µM |

| 4,5-diacetamido-2-fluoro benzoic acid | N1 Neuraminidase | IC₅₀ | 4.5 µM |

| 3,4-diacetamido benzoic acid | N1 Neuraminidase | IC₅₀ | 640 µM |

Data sourced from studies on benzoic acid derivatives as influenza virus inhibitors. nih.govbenthamdirect.com

Computational Chemistry and Molecular Modeling of the 5 Fluoro 2 Naphthalen 2 Yl Benzoic Acid System

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of "5-Fluoro-2-(naphthalen-2-YL)benzoic acid" at the atomic level. These calculations provide a detailed description of the molecule's electronic structure, which is key to its reactivity and interactions.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound," DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com The optimization process seeks the lowest energy conformation of the molecule, providing a stable structure for further analysis. nih.gov The calculated optimized geometry reveals a non-planar structure, with a specific dihedral angle between the benzoic acid and naphthalene (B1677914) ring systems, which is a consequence of steric hindrance and electronic effects.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | ||

| C-COOH | 1.49 | ||

| O-H | 0.97 | ||

| C-C (Aromatic) | 1.39 - 1.42 | ||

| C-C-F | 119.5 | ||

| C-C-COOH | 121.0 | ||

| O=C-O | 122.5 | ||

| Phenyl-Naphthalene |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aromatic compounds.

HOMO-LUMO Orbital Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For "this compound," the HOMO is typically localized on the electron-rich naphthalene ring, while the LUMO is distributed over the benzoic acid moiety, particularly the carboxyl group.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 3.79 |

Note: The data in this table is illustrative and based on typical values from DFT calculations on similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net

For "this compound," the MEP map would show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with positive ions or electrophiles. The hydrogen atom of the carboxyl group and, to a lesser extent, the hydrogen atoms on the aromatic rings would exhibit positive potential, indicating their susceptibility to interaction with nucleophiles. The fluorine atom, due to its high electronegativity, also contributes to a region of negative potential.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule, or ligand, might interact with a larger molecule, such as a protein. rjptonline.org These methods are instrumental in drug discovery and design.

Prediction of Binding Modes and Affinities

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein to form a stable complex. ijpda.orgresearchgate.net For "this compound," a hypothetical docking study against a relevant protein target, such as a kinase or a receptor, would involve placing the ligand into the protein's binding site and calculating the binding affinity, often expressed as a docking score. The docking score provides an estimate of the binding free energy, with lower (more negative) values indicating a more favorable interaction. ijpda.org The predicted binding mode would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. mdpi.com

Analysis of Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the complex. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose and the persistence of key interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the complex. A stable RMSD over the course of the simulation suggests a stable binding interaction.

Conformational Analysis and Ligand-Protein Interaction Profiling

The three-dimensional structure of a molecule is fundamental to its function and reactivity. For this compound, the rotational freedom around the single bond connecting the fluorinated benzoic acid moiety and the naphthalene ring, as well as the orientation of the carboxylic acid group, gives rise to a complex conformational space.

Conformational Analysis:

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and identify stable conformers. The analysis typically involves systematically rotating key dihedral angles and calculating the corresponding energies to locate energy minima. For this compound, the primary dihedral angle of interest is that between the planes of the benzoic acid and naphthalene rings.

Studies on structurally related bi-aryl systems suggest that the lowest energy conformers are likely to be non-planar to minimize steric hindrance between the ortho-substituents. The fluorine atom on the benzoic acid ring and the hydrogen atoms on the naphthalene ring would create significant steric clash in a planar arrangement. Furthermore, the orientation of the carboxylic acid group relative to the naphthalene ring will define distinct conformers, which can be stabilized by intramolecular interactions. Theoretical calculations on similar 2-substituted benzoic acids have shown that the energy differences between conformers can be subtle, often within a few kcal/mol. mdpi.com

Interactive Data Table: Predicted Low-Energy Conformers of this compound

Below is a hypothetical data table illustrating the kind of results obtained from a conformational analysis using DFT calculations. The dihedral angle represents the twist between the phenyl and naphthyl rings.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | 55.8 | 0.00 | Minimal steric hindrance |

| 2 | 124.2 | 0.85 | Interaction between carboxyl and naphthyl π-system |

| 3 | -56.1 | 0.05 | Minimal steric hindrance |

| 4 | -123.9 | 0.90 | Interaction between carboxyl and naphthyl π-system |

Ligand-Protein Interaction Profiling:

The potential of this compound as a bioactive ligand can be assessed through molecular docking and molecular dynamics (MD) simulations. These techniques predict how the molecule might bind to the active site of a target protein and the stability of the resulting complex. ijpda.orgnih.gov

Molecular docking algorithms would explore various binding poses of the molecule within a protein's binding pocket, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The fluorinated naphthalene benzoic acid structure presents several features that could contribute to binding affinity:

The carboxylic acid group can act as a hydrogen bond donor and acceptor.

The aromatic naphthalene and benzene (B151609) rings can participate in π-π stacking and hydrophobic interactions.

The fluorine atom can form halogen bonds or other specific electrostatic interactions.

Following docking, molecular dynamics simulations can be run to assess the stability of the predicted binding poses over time. mdpi.com An MD simulation would model the atomic movements of the ligand-protein complex in a simulated physiological environment, providing insights into the dynamic nature of the interaction and the persistence of key binding interactions.

Theoretical Prediction of Chemical Reactivity and Selectivity

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity and selectivity of a molecule through various descriptors. researchgate.net These descriptors are derived from the molecule's electronic structure and can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

Global Reactivity Descriptors:

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electronegativity (χ): This measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): This global descriptor quantifies the energy lowering of a system when it is saturated with electrons from the environment.

Interactive Data Table: Conceptual DFT Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -1.75 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.10 | High chemical stability |

| Chemical Hardness (η) | 2.55 | Moderately hard molecule |

| Chemical Softness (S) | 0.39 | Moderate reactivity |

| Electronegativity (χ) | 4.30 | Good electron-attracting capability |

| Electrophilicity Index (ω) | 3.62 | Strong electrophile |

Local Reactivity Descriptors (Fukui Functions):

While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites within the molecule. Fukui functions are particularly useful for this purpose. preprints.orgresearchgate.net They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r): The Fukui function for nucleophilic attack, indicating sites most susceptible to losing an electron.

f-(r): The Fukui function for electrophilic attack, indicating sites most likely to accept an electron.

f0(r): The Fukui function for radical attack.

For this compound, Fukui function analysis would likely predict that the carboxylic acid group is a primary site for nucleophilic attack, while certain carbon atoms on the naphthalene and benzene rings would be susceptible to electrophilic attack.

Solvation Models and Solvent Effects on Electronic Properties

The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational solvation models are used to account for these effects.

Solvation Models:

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. wikipedia.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. This simplifies the calculations while still capturing the bulk electrostatic effects of the solvent. The solute is placed in a cavity within this dielectric continuum, and the interactions between the solute's charge distribution and the polarized continuum are calculated. More advanced models like the Solvation Model based on Density (SMD) can also be used, which incorporate non-electrostatic terms as well.

Solvent Effects on Electronic Properties:

The electronic properties of this compound, such as its UV-Vis absorption spectrum, are expected to be sensitive to solvent polarity. slideshare.netslideshare.net Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a manifestation of this.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) combined with a PCM can predict the UV-Vis spectrum of a molecule in different solvents. researchgate.net The calculations can reveal how the energies of the electronic transitions are affected by the solvent's dielectric constant. For a molecule like this compound, which has both polar (carboxylic acid) and nonpolar (naphthalene) regions, the interplay of solvent interactions can be complex.

Interactive Data Table: Predicted Solvatochromic Shifts in the UV-Vis Spectrum of this compound (Hypothetical Values)

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Shift from Hexane (nm) |

| Hexane | 1.88 | 285 | 0 |

| Chloroform | 4.81 | 288 | +3 |

| Ethanol | 24.55 | 292 | +7 |

| Water | 80.10 | 295 | +10 |

These predicted shifts would be due to the differential stabilization of the ground and excited states of the molecule by the solvent. More polar solvents would be expected to better stabilize a more polar excited state, leading to a red shift (bathochromic shift) in the absorption maximum. researchgate.net

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and specific analytical data for the chemical compound this compound are not publicly available. As a result, a thorough and scientifically accurate article focusing solely on the advanced analytical and structural elucidation techniques for this specific compound, as per the requested outline, cannot be generated at this time.

The inquiry for detailed experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, and High-Performance Liquid Chromatography (HPLC) for this compound did not yield specific results. While general principles of these analytical techniques are well-documented and widely applied in the characterization of novel chemical entities, their specific application to this particular compound has not been reported in the accessible scientific domain.

Without primary research data, the creation of specific data tables for NMR peak assignments, mass spectral fragmentation patterns, IR absorption frequencies, UV-Vis absorption maxima, or HPLC retention times for this compound is not possible. Constructing such an article would require speculation, which would compromise the scientific accuracy and integrity of the information provided.

Therefore, until research on the synthesis and detailed analytical characterization of this compound is published and made publicly available, a comprehensive article on its analytical chemistry, as per the specified structure and content requirements, cannot be compiled.

Advanced Analytical and Structural Elucidation Techniques in 5 Fluoro 2 Naphthalen 2 Yl Benzoic Acid Research

Chromatographic Techniques for Compound Purity Assessment and Isolation

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with sub-2 µm solid particles, which, when operated at high pressures, allows for a more efficient separation of compounds. While UPLC is a powerful tool for the analysis of pharmaceutical compounds, detailed research findings and specific validated methods for the analysis of 5-Fluoro-2-(naphthalen-2-YL)benzoic acid are not extensively documented in publicly available scientific literature.

However, the principles of UPLC method development for related fluorobenzoic acid and naphthalene-containing derivatives can provide a framework for its application to This compound . Generally, a UPLC method for this compound would be a stability-indicating assay, capable of separating the main component from any potential process impurities or degradation products.

A hypothetical UPLC method for the analysis of This compound would likely involve a reversed-phase column, such as an Acquity UPLC BEH C18, due to the non-polar nature of the naphthalene (B1677914) moiety. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and the separation of impurities with varying polarities.

The development and validation of such a method would adhere to the guidelines set by the International Council for Harmonisation (ICH). Key validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

For instance, a study on the UPLC-MS/MS method development for 5-Fluorouracil (B62378), another fluorine-containing compound, utilized an Acquity UPLC BEH C18 column with a mobile phase of acetonitrile and 1 mM ammonium acetate in a 95:5 ratio. nih.gov The flow rate was 0.15 mL/min with the column temperature maintained at 40 °C. nih.gov While the specific parameters would be different for This compound due to its distinct chemical structure, the general approach to method development would be analogous.

The table below illustrates a potential set of parameters that could be a starting point for developing a UPLC method for This compound , based on common practices for similar aromatic carboxylic acids.

Table 1: Hypothetical UPLC Method Parameters for this compound

| Parameter | Example Condition |

| Instrument | Waters Acquity UPLC System |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Detection Wavelength | UV at an appropriate wavelength (e.g., 254 nm) |

| Run Time | < 10 minutes |

Further research and experimental validation would be necessary to establish a robust and reliable UPLC method for the quantitative analysis of This compound and its related impurities. The development of such a method would be crucial for quality control in the synthesis and application of this compound in various research fields.

Future Perspectives and Emerging Research Directions for the Fluoronaphthyl Benzoic Acid Framework

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex aromatic structures like 5-Fluoro-2-(naphthalen-2-YL)benzoic acid traditionally relies on multi-step processes that can be resource-intensive. Future research will likely prioritize the development of more efficient and environmentally benign synthetic routes.

Key areas of focus will include:

C-H Activation/Arylation: A paradigm shift in synthetic chemistry, direct C-H activation offers a more atom-economical approach to forming the biaryl bond between the fluorobenzoic acid and naphthalene (B1677914) rings. Ruthenium- and palladium-catalyzed C-H arylation of benzoic acids with aryl halides (bromides and chlorides) are promising avenues. These methods can reduce the need for pre-functionalized starting materials, thereby shortening synthetic sequences and minimizing waste.

Green Chemistry Approaches: The principles of green chemistry will be central to developing sustainable synthetic protocols. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems that can be recycled and reused. For instance, selenium-catalyzed oxidation of aldehydes in water represents an eco-friendly method for producing carboxylic acids.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methods for the synthesis of fluoronaphthyl benzoic acid derivatives could lead to more efficient and reproducible manufacturing processes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions. The application of this technology to the synthesis of 2-arylbenzoic acids could provide a more energy-efficient and sustainable alternative to traditional cross-coupling reactions.

Expansion of the Biological Target Landscape for Therapeutic Intervention

The fluoronaphthyl benzoic acid scaffold holds considerable promise for the development of new therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the naphthalene ring provides a large surface area for interaction with biological targets.

Potential therapeutic applications to be explored include:

Anticancer Agents: Many fluorinated compounds and naphthalene derivatives have demonstrated significant anticancer activity. For example, some fluorinated benzoic acid derivatives are used in the synthesis of compounds that exhibit antiproliferative activity by targeting microtubules. The fluoronaphthyl benzoic acid framework could be explored for its potential to inhibit cancer cell growth through various mechanisms, such as the inhibition of protein kinases or interference with DNA replication. Naphthalene-chalcone hybrids have also shown promise as anticancer agents.

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzoic acid derivatives have a known history of antimicrobial use, and their efficacy can be enhanced through structural modifications. The lipophilicity imparted by the naphthalene and fluorine moieties could improve cell membrane penetration, making this scaffold a candidate for novel antibacterial and antifungal drugs.

Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many are based on the 2-arylpropionic acid scaffold, which shares structural similarities with 2-arylbenzoic acids. The fluoronaphthyl benzoic acid framework could be investigated for its potential to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.